1-Benzyl-4-chloromethyl-pyrrolidin-2-one
Description
1-Benzyl-4-chloromethyl-pyrrolidin-2-one is a substituted lactam featuring a benzyl group at the 1-position and a chloromethyl substituent at the 4-position of the pyrrolidin-2-one ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutically active molecules. Its chloromethyl group enables nucleophilic substitution reactions, while the lactam ring provides a rigid scaffold for further functionalization.
Properties
Molecular Formula |
C12H14ClNO |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
1-benzyl-4-(chloromethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H14ClNO/c13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
NPDLYYUYIXQXAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- Pharmacological Potential: Evidence links 1-Benzyl-4-chloromethyl-pyrrolidin-2-one to antidepressant research, though its direct bioactivity remains uncharacterized. Derivatives synthesized from this compound have shown promise in preclinical studies .
- Data Gaps : Comparative studies on cytotoxicity, metabolic stability, or binding affinity between this compound and its analogs are absent in the provided evidence. Further research is needed to evaluate its advantages over structurally related lactams.
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